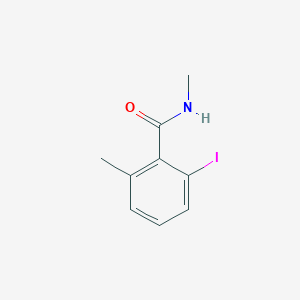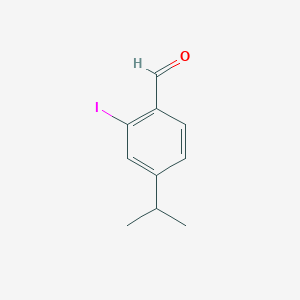
8-Bromo-2-chloro-1,6-naphthyridin-7(6H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Bromo-2-chloro-1,6-naphthyridin-7(6H)-one is a heterocyclic compound that belongs to the naphthyridine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-2-chloro-1,6-naphthyridin-7(6H)-one typically involves multi-step reactions starting from readily available precursors. Common synthetic routes may include:
Halogenation: Introduction of bromine and chlorine atoms into the naphthyridine ring.
Cyclization: Formation of the naphthyridine core through cyclization reactions.
Industrial Production Methods
Industrial production methods may involve optimizing the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and catalytic processes might be employed.
Analyse Chemischer Reaktionen
Types of Reactions
8-Bromo-2-chloro-1,6-naphthyridin-7(6H)-one can undergo various chemical reactions, including:
Substitution Reactions: Replacement of halogen atoms with other functional groups.
Oxidation and Reduction: Alteration of the oxidation state of the compound.
Common Reagents and Conditions
Nucleophiles: Used in substitution reactions to replace halogen atoms.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its biological activity and potential as a therapeutic agent.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 8-Bromo-2-chloro-1,6-naphthyridin-7(6H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through pathways such as inhibition of enzyme activity or modulation of receptor signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-1,6-naphthyridin-7(6H)-one: Lacks the bromine atom.
8-Bromo-1,6-naphthyridin-7(6H)-one: Lacks the chlorine atom.
1,6-Naphthyridin-7(6H)-one: Lacks both bromine and chlorine atoms.
Uniqueness
8-Bromo-2-chloro-1,6-naphthyridin-7(6H)-one is unique due to the presence of both bromine and chlorine atoms, which may confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C8H4BrClN2O |
|---|---|
Molekulargewicht |
259.49 g/mol |
IUPAC-Name |
8-bromo-2-chloro-6H-1,6-naphthyridin-7-one |
InChI |
InChI=1S/C8H4BrClN2O/c9-6-7-4(3-11-8(6)13)1-2-5(10)12-7/h1-3H,(H,11,13) |
InChI-Schlüssel |
GCPYESVMTLMZGX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC2=C(C(=O)NC=C21)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


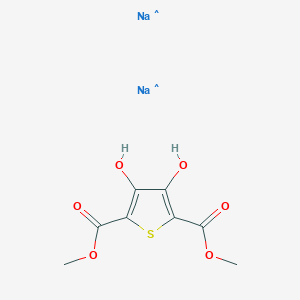
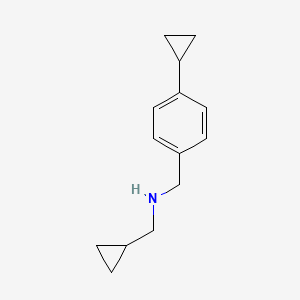
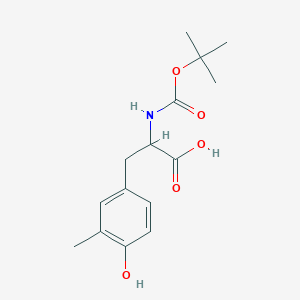
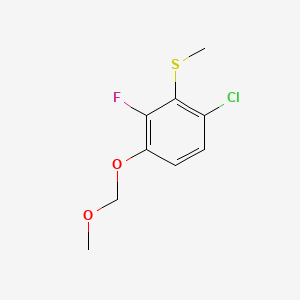
![2-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine-6-carboxylic acid](/img/structure/B14772421.png)
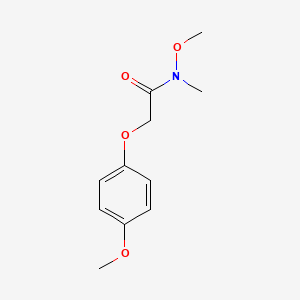
![2-amino-N-ethyl-N-[(2-iodophenyl)methyl]propanamide](/img/structure/B14772433.png)
![3-[(E)-[(3-bromophenyl)methylidene]amino]-2,5,6-trimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B14772436.png)
![2-amino-N-[(3-cyanophenyl)methyl]-N-methylpropanamide](/img/structure/B14772445.png)
